4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole derivatives can be synthesized through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The triazole ring can be formed via cycloaddition reactions involving azides and alkynes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable catalysts, solvents, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and heterocyclic cores.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit certain kinases or interact with ion channels, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: This compound also contains a pyrazole ring and exhibits similar chemical properties.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative used in cross-coupling reactions.
(4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: A compound with a similar pyrazole core and additional functional groups.
Uniqueness
The uniqueness of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2S2/c1-16-5-7-17(8-6-16)12-28-14-19(10-24-28)30-21(25-26-22(30)33)18-4-3-9-29(13-18)34(31,32)20-11-23-27(2)15-20/h5-8,10-11,14-15,18H,3-4,9,12-13H2,1-2H3,(H,26,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJWGZVUXPMTHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4CCCN(C4)S(=O)(=O)C5=CN(N=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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